Perhexiline Maleate

Description

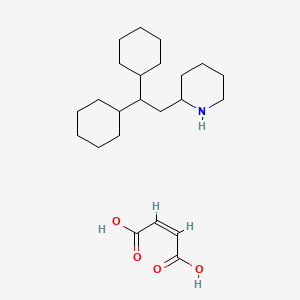

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZOTSLZMQDFLG-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021114 | |

| Record name | Perhexiline maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6724-53-4, 103516-75-2, 103516-76-3 | |

| Record name | Perhexiline maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhexiline maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhexiline maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERHEXILINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERHEXILINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERHEXILINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perhexiline Maleate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of perhexiline maleate, a drug with a remarkable history of discovery, withdrawal, and clinical re-emergence. We delve into the original synthesis of this unique piperidine derivative and its subsequent formulation as a maleate salt. The document elucidates the core mechanism of action, focusing on the inhibition of carnitine palmitoyltransferase (CPT) and the resultant metabolic shift in the myocardium. Furthermore, we explore the compound's influence on other cellular signaling pathways, including mTORC1 and endoplasmic reticulum stress. This guide consolidates key quantitative data, presents detailed experimental protocols for its synthesis and enzymatic analysis, and provides visual representations of its molecular interactions and signaling cascades to serve as a valuable resource for the scientific community.

Discovery and History

Perhexiline, chemically known as 2-(2,2-dicyclohexylethyl)piperidine, was first developed in the 1970s as a prophylactic anti-anginal agent.[1][2] Initially, it demonstrated significant efficacy in reducing the frequency of angina attacks and improving exercise tolerance in patients with ischemic heart disease.[1] However, its widespread use was curtailed in the 1980s due to reports of serious adverse effects, including hepatotoxicity and peripheral neuropathy, in a subset of patients.[2][3]

Subsequent research revealed that these toxicities were linked to the drug's metabolism, which is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. Individuals who are "poor metabolizers" due to genetic variations in the CYP2D6 gene accumulate high plasma concentrations of perhexiline, leading to toxicity. This understanding led to the reintroduction of perhexiline into clinical practice in some countries, such as Australia and New Zealand, under strict therapeutic drug monitoring protocols to maintain plasma concentrations within a safe and effective range.

Synthesis of this compound

The synthesis of this compound involves two primary stages: the synthesis of the active piperidine compound, 2-(2,2-dicyclohexylethyl)piperidine, followed by its conversion to the maleate salt for improved stability and bioavailability.

Synthesis of 2-(2,2-dicyclohexylethyl)piperidine

The original synthesis of 2-(2,2-dicyclohexylethyl)piperidine involves the catalytic hydrogenation of 2-(2,2-diphenylethenyl)pyridine. This process reduces the pyridine ring to a piperidine ring and the phenyl groups to cyclohexyl groups.

Formation of this compound Salt

The free base of perhexiline is then converted to its maleate salt by reacting it with maleic acid in a suitable solvent, such as ethanol. The salt then precipitates out of the solution and can be collected by filtration.

Core Mechanism of Action and Signaling Pathways

Inhibition of Carnitine Palmitoyltransferase (CPT)

The primary therapeutic effect of perhexiline is attributed to its inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. CPT-1 is the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation. By inhibiting CPT-1, perhexiline shifts the myocardial energy substrate utilization from fatty acids to glucose. This metabolic switch is more oxygen-efficient, meaning that more ATP is produced per molecule of oxygen consumed, thereby improving myocardial function, especially under ischemic conditions.

Modulation of mTORC1 Signaling

Emerging evidence suggests that perhexiline can also modulate other cellular pathways. It has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Inhibition of mTORC1 by perhexiline may contribute to its broader cellular effects.

References

An In-depth Technical Guide to the Effects of Perhexiline Maleate on Myocardial Fatty Acid Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perhexiline, originally developed as an antianginal agent in the 1970s, has seen a resurgence in clinical interest due to its unique mechanism of action as a metabolic modulator.[1] This guide provides a comprehensive technical overview of the effects of perhexiline maleate on myocardial fatty acid metabolism. It details the drug's primary mechanism of action, presents quantitative data on its metabolic and clinical effects, outlines key experimental protocols for its study, and visualizes the complex pathways and workflows involved. The core of perhexiline's therapeutic benefit lies in its ability to inhibit carnitine palmitoyltransferase (CPT), forcing a shift in myocardial substrate utilization from fatty acids to more oxygen-efficient carbohydrates, thereby improving cardiac energetics and function, particularly in ischemic conditions and heart failure.[2][3]

Core Mechanism of Action: A Metabolic Shift

The primary mechanism through which perhexiline exerts its effects is the inhibition of carnitine palmitoyltransferase (CPT), the rate-limiting enzyme complex responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][4] Perhexiline inhibits both CPT-1, located on the outer mitochondrial membrane, and to a lesser extent, CPT-2, on the inner mitochondrial membrane.

By blocking CPT-1, perhexiline effectively reduces the heart's reliance on fatty acid oxidation, its primary fuel source in the healthy state. This inhibition compels the myocardium to increase its utilization of carbohydrates, such as glucose and lactate. This metabolic switch is therapeutically advantageous because the oxidation of glucose yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation. This "oxygen-sparing" effect enhances myocardial efficiency, which is crucial in energy-starved states like chronic heart failure and angina.

Quantitative Data Presentation

Perhexiline's effects have been quantified in both preclinical and clinical studies. The data below summarizes key findings related to its enzymatic inhibition and its impact on cardiac function and energetics.

Table 1: In Vitro Enzymatic Inhibition

| Parameter | Target Enzyme | Tissue | Value | Citation |

| IC₅₀ | CPT-1 | Rat Cardiac Mitochondria | 77 µmol/L | |

| IC₅₀ | CPT-1 | Rat Hepatic Mitochondria | 148 µmol/L | |

| IC₅₀ | CPT-2 | Rat Cardiac Mitochondria | 79 µmol/L | |

| Inhibition Type | CPT-1 | Rat Cardiac & Hepatic | Competitive (vs. Palmitoyl-CoA) | |

| Inhibition Type | CPT-1 | Rat Cardiac & Hepatic | Non-competitive (vs. Carnitine) |

Table 2: Clinical Efficacy in Chronic Heart Failure (CHF)

| Parameter | Baseline Value (Mean ± SEM) | Post-Perhexiline (Mean ± SEM) | P-value | Citation |

| Peak VO₂max (mL/kg/min) | 16.1 ± 0.6 | 18.8 ± 1.1 | <0.001 | |

| Left Ventricular Ejection Fraction (%) | 24 ± 1 | 34 ± 2 | <0.001 | |

| Minnesota Living with HF Score | 45 ± 5 | 34 ± 5 | 0.04 | |

| Resting Regional Myocardial Function (Peak Systolic Velocity) | - | 15% increase | 0.007 | |

| Peak Stress Regional Myocardial Function (Peak Systolic Velocity) | - | 24% increase | 0.003 | |

| Myocardial PCr/ATP Ratio (Non-ischemic Dilated Cardiomyopathy) | 1.16 ± 0.39 | 1.51 ± 0.51 | <0.001 |

Experimental Protocols

Investigating the metabolic effects of perhexiline requires specialized experimental techniques to quantify substrate oxidation rates, enzyme activity, and high-energy phosphate metabolism.

Protocol: Measurement of Myocardial Substrate Oxidation

The isolated working heart preparation is a robust ex vivo model used to measure myocardial glucose and fatty acid oxidation rates simultaneously.

Methodology:

-

Heart Isolation: Hearts are excised from anesthetized rodents (e.g., rats) and cannulated via the aorta and left atrium on a Langendorff or working heart apparatus.

-

Perfusion Buffer: The heart is perfused with a Krebs-Henseleit bicarbonate buffer containing physiological concentrations of substrates. For metabolic studies, the buffer is supplemented with [¹⁴C]-labeled glucose and [³H]-labeled long-chain fatty acids (e.g., oleate or palmitate).

-

Sample Collection: The coronary effluent that drips from the heart is collected over timed intervals.

-

Separation of Metabolites:

-

³H₂O (from Fatty Acid Oxidation): The effluent is passed through an ion-exchange resin column to separate the ³H₂O from the radiolabeled fatty acid substrate.

-

¹⁴CO₂ (from Glucose Oxidation): The ¹⁴CO₂ produced is trapped from the effluent, typically using a hyamine hydroxide solution in a sealed system.

-

-

Quantification: The radioactivity of the collected ³H₂O and trapped ¹⁴CO₂ is measured using a liquid scintillation counter.

-

Calculation: Knowing the specific activity of the radiolabeled substrates in the perfusion buffer, the absolute rates of fatty acid and glucose oxidation can be calculated and expressed as nmol/min/g dry weight.

Protocol: Measurement of CPT-1 Activity

The activity of CPT-1 is typically measured in isolated mitochondria using a radioisotope forward assay.

Methodology:

-

Mitochondrial Isolation: Mitochondria are isolated from myocardial tissue homogenates by differential centrifugation.

-

Assay Reaction: Isolated mitochondria are incubated in an assay buffer containing [³H]-carnitine and palmitoyl-CoA. Perhexiline or other inhibitors can be added at various concentrations.

-

Enzymatic Reaction: CPT-1 catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to [³H]-carnitine, forming [³H]-palmitoylcarnitine.

-

Separation: The reaction is stopped (e.g., with perchloric acid), and the radiolabeled product ([³H]-palmitoylcarnitine) is separated from the unreacted [³H]-carnitine substrate, often by extraction with butanol or using solid-phase extraction columns.

-

Quantification: The radioactivity of the extracted [³H]-palmitoylcarnitine is measured by liquid scintillation counting.

-

Data Analysis: CPT-1 activity is calculated based on the rate of product formation. For inhibition studies, IC₅₀ values are determined by plotting activity against inhibitor concentration. To measure CPT-2 specifically, the outer membrane can be disrupted (e.g., with detergents like Triton X-100) and a CPT-1 specific inhibitor (malonyl-CoA) is added.

Protocol: Assessment of Myocardial Energetics

Methodology: ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) is a non-invasive technique used to assess the energetic state of the myocardium in vivo. It directly measures the relative concentrations of high-energy phosphate compounds. The primary endpoint is the ratio of phosphocreatine to ATP (PCr/ATP), a sensitive index of myocardial energy reserve. A decrease in this ratio signifies an energy deficit, as seen in heart failure, while an improvement in the ratio, as observed with perhexiline treatment, indicates restoration of cardiac energetics.

Integrated Signaling and Logical Relationships

Perhexiline initiates a cascade of events beginning with enzymatic inhibition and culminating in improved clinical outcomes. This logical flow demonstrates the drug's value as a metabolic modulator in cardiovascular disease.

Conclusion

This compound is a potent metabolic modulator that improves myocardial efficiency by inhibiting carnitine palmitoyltransferase and shifting the heart's energy substrate preference from fatty acids to carbohydrates. This oxygen-sparing mechanism leads to significant improvements in cardiac energetics, contractile function, and clinical outcomes for patients with conditions such as chronic heart failure and refractory angina. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for professionals engaged in cardiovascular research and drug development. Due to significant inter-individual variability in its metabolism, therapeutic plasma monitoring is essential to ensure safety and efficacy in clinical practice. The continued study of perhexiline and similar metabolic agents holds promise for novel therapeutic strategies in cardiovascular medicine.

References

Perhexiline Maleate: A Technical Guide to its Modulation of Cardiac Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline maleate, a drug with a history of use as an antianginal agent, is experiencing a resurgence of interest due to its profound effects on cardiac metabolism. This technical guide provides an in-depth exploration of perhexiline's mechanism of action, its impact on myocardial substrate utilization, and the experimental methodologies used to investigate these effects. By inhibiting carnitine palmitoyltransferase (CPT), perhexiline orchestrates a metabolic shift from fatty acid oxidation towards more oxygen-efficient glucose and lactate oxidation. This guide synthesizes quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows, offering a comprehensive resource for professionals in cardiovascular research and drug development.

Introduction

The heart is a metabolic omnivore, capable of utilizing a variety of substrates to meet its high energy demands. In the healthy heart, fatty acid oxidation is the primary source of ATP. However, in pathological conditions such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acids can become detrimental, leading to reduced cardiac efficiency and function. This compound offers a therapeutic strategy by modulating this metabolic preference.

Initially developed as an antianginal drug, the use of perhexiline was curtailed due to concerns about hepatotoxicity and neurotoxicity, which were later understood to be linked to patient-specific metabolic profiles.[1] With the advent of therapeutic drug monitoring, perhexiline is being safely revisited as a promising metabolic modulator for various cardiovascular diseases.[1] This guide delves into the core of perhexiline's role in cardiac metabolism, providing the technical details necessary for advanced research and development.

Mechanism of Action: A Metabolic Switch

The primary mechanism of action of this compound is the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid metabolism.[1] CPT exists in two isoforms: CPT-1, located on the outer mitochondrial membrane, and CPT-2, on the inner mitochondrial membrane. Perhexiline inhibits both, with a more potent effect on CPT-1, which is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[2]

By inhibiting CPT-1, perhexiline effectively reduces the heart's ability to use fatty acids as a fuel source. This forces a metabolic switch towards the utilization of carbohydrates, specifically glucose and lactate, which are more oxygen-efficient substrates for ATP production.[2] This shift is particularly beneficial in ischemic conditions where oxygen supply is limited.

Quantitative Data on Perhexiline's Efficacy

Numerous clinical studies have provided quantitative evidence of perhexiline's beneficial effects on cardiac function and patient outcomes. The following tables summarize key data from these trials.

Table 1: Effects of Perhexiline in Chronic Heart Failure (CHF)

| Parameter | Perhexiline Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |

| Peak Exercise Oxygen Consumption (V̇O₂max) (mL·kg⁻¹·min⁻¹) | +2.7 (from 16.1 ± 0.6 to 18.8 ± 1.1) | No significant change | <0.001 | |

| Left Ventricular Ejection Fraction (LVEF) (%) | +10 (from 24 ± 1 to 34 ± 2) | No significant change | <0.001 | |

| Minnesota Living with Heart Failure Questionnaire (MLHFQ) Score | -11 (from 45 ± 5 to 34 ± 5) | No significant change | 0.04 | |

| Resting Regional Myocardial Function (Peak Systolic Velocity) | +15% | No significant change | 0.007 | |

| Peak Dobutamine Stress Regional Myocardial Function (Peak Systolic Velocity) | +24% | No significant change | 0.003 |

Table 2: Effects of Perhexiline in Symptomatic Hypertrophic Cardiomyopathy (HCM)

| Parameter | Perhexiline Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |

| Peak Exercise Oxygen Consumption (V̇O₂) (mL·kg⁻¹·min⁻¹) | +2.1 (from 22.2 ± 0.2 to 24.3 ± 0.2) | -1.3 (from 23.6 ± 0.3 to 22.3 ± 0.2) | 0.003 | |

| Myocardial Phosphocreatine to ATP Ratio (PCr/ATP) | +0.46 (from 1.27 ± 0.02 to 1.73 ± 0.02) | -0.06 (from 1.29 ± 0.01 to 1.23 ± 0.01) | 0.003 | |

| New York Heart Association (NYHA) Class | Improved | No significant change | <0.001 |

Table 3: In Vitro Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)

| Tissue | IC₅₀ (μmol/L) | Reference |

| Rat Cardiac Mitochondria | 77 | |

| Rat Hepatic Mitochondria | 148 |

Key Experimental Protocols

Investigating the metabolic effects of perhexiline requires a range of sophisticated experimental techniques. This section provides an overview of the methodologies for key experiments.

Langendorff Isolated Heart Perfusion

The Langendorff apparatus is a classic ex vivo method for studying cardiac physiology and metabolism in a controlled environment.

Objective: To assess the direct effects of perhexiline on cardiac function and metabolism, independent of systemic influences.

Methodology:

-

Heart Isolation: A rodent (typically rat or mouse) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.

-

Functional Measurements: A balloon-tipped catheter inserted into the left ventricle measures isovolumetric pressure development (LVDP), heart rate, and contractility (dP/dt).

-

Metabolic Studies:

-

Substrate Utilization: Radiolabeled substrates (e.g., ¹⁴C-glucose, ³H-palmitate) are included in the perfusate. The production of ¹⁴CO₂ and ³H₂O in the coronary effluent is measured to quantify glucose and fatty acid oxidation rates, respectively.

-

Metabolomics: The heart can be freeze-clamped at the end of the experiment for subsequent analysis of intracellular metabolites by mass spectrometry or NMR.

-

-

Perhexiline Administration: Perhexiline is added to the perfusate at desired concentrations to assess its impact on the measured parameters.

³¹P Magnetic Resonance Spectroscopy (MRS)

³¹P MRS is a non-invasive technique that allows for the in vivo quantification of high-energy phosphate compounds in the myocardium, providing a direct measure of the heart's energetic state.

Objective: To assess the effect of perhexiline on myocardial energy metabolism, specifically the phosphocreatine to ATP ratio (PCr/ATP).

Methodology:

-

Patient/Animal Preparation: The subject is positioned within the bore of a high-field MRI scanner. A specialized ³¹P surface coil is placed over the chest.

-

Localization: A region of interest (voxel) is defined within the interventricular septum to isolate the signal from the myocardium.

-

Data Acquisition: A ³¹P MRS pulse sequence is applied to acquire the spectral data. This typically involves a series of radiofrequency pulses and gradients to excite the phosphorus nuclei and encode their spatial location.

-

Spectral Analysis: The acquired free induction decay (FID) signal is Fourier transformed to produce a spectrum with distinct peaks corresponding to PCr, the three phosphate groups of ATP (γ, α, and β), and inorganic phosphate (Pi).

-

Quantification: The areas under the PCr and β-ATP peaks are integrated to calculate the PCr/ATP ratio. The β-ATP peak is used as it does not have contributions from other phosphorus-containing metabolites.

-

Perhexiline Study Design: Spectra are acquired before and after a course of perhexiline treatment to assess changes in the PCr/ATP ratio.

Dobutamine Stress Echocardiography

This technique is used to assess myocardial function under conditions of increased workload, induced pharmacologically with dobutamine.

Objective: To evaluate the effect of perhexiline on myocardial contractile reserve and to detect ischemia.

Methodology:

-

Baseline Imaging: A complete resting transthoracic echocardiogram is performed to assess baseline cardiac structure and function, including wall motion and ejection fraction.

-

Dobutamine Infusion: Dobutamine is infused intravenously at incremental doses (e.g., starting at 5 or 10 µg/kg/min and increasing every 3-5 minutes to a maximum of 40 or 50 µg/kg/min).

-

Continuous Monitoring: Heart rate, blood pressure, and electrocardiogram (ECG) are continuously monitored throughout the infusion.

-

Echocardiographic Imaging: Echocardiographic images are acquired at each stage of the dobutamine infusion and during recovery.

-

Wall Motion Analysis: The contractility of the different myocardial segments is assessed at each stage. A normal response is an increase in contractility with increasing dobutamine dose. A new or worsening wall motion abnormality is indicative of ischemia.

-

Perhexiline Study Design: A dobutamine stress echocardiogram is performed before and after treatment with perhexiline to evaluate for improvements in contractile response.

¹³C NMR Isotopomer Analysis

This powerful technique allows for the detailed tracing of carbon atoms from labeled substrates through metabolic pathways, providing a quantitative analysis of myocardial substrate flux.

Objective: To precisely quantify the relative contributions of different substrates (e.g., glucose, lactate, fatty acids) to the acetyl-CoA pool for the tricarboxylic acid (TCA) cycle.

Methodology:

-

Labeled Substrate Perfusion: An isolated heart is perfused (using the Langendorff setup) with a buffer containing ¹³C-labeled substrates (e.g., [U-¹³C]glucose, [¹³C]lactate, [¹³C]palmitate).

-

Tissue Extraction: After a period of perfusion, the heart is freeze-clamped and a perchloric acid extraction is performed to isolate the intracellular metabolites.

-

NMR Spectroscopy: The extract is analyzed by high-resolution ¹³C NMR spectroscopy.

-

Isotopomer Analysis: The ¹³C labeling patterns (isotopomers) of key metabolites, particularly glutamate (which is in equilibrium with the TCA cycle intermediate α-ketoglutarate), are analyzed. The specific patterns of ¹³C enrichment in the glutamate molecule provide detailed information about the relative fluxes of different substrates into the TCA cycle.

-

Metabolic Flux Modeling: The isotopomer data is used in conjunction with mathematical models to calculate the relative rates of different metabolic pathways.

-

Perhexiline Intervention: The experiment is performed with and without perhexiline in the perfusate to quantify the metabolic shift induced by the drug.

Signaling Pathways Modulated by Perhexiline

The metabolic shift induced by perhexiline can have downstream effects on key signaling pathways that regulate cardiac growth, function, and survival.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor in the cell. It is activated by an increase in the AMP/ATP ratio, which signals a state of low cellular energy. The metabolic shift towards more efficient glucose oxidation induced by perhexiline could potentially lead to improved ATP production and a more favorable energetic state, which might indirectly influence AMPK activity. While direct activation of AMPK by perhexiline is not its primary mechanism, the improved cellular energetics could contribute to a cellular environment where AMPK is less activated under stress conditions.

Mammalian Target of Rapamycin (mTOR) Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. In the heart, mTOR signaling is involved in both physiological and pathological hypertrophy. The improved energetic state resulting from perhexiline's action may have an impact on mTOR signaling. In conditions of cardiac stress and hypertrophy, where energy demand is high, the enhanced ATP production from glucose oxidation could potentially modulate mTOR activity, although the precise mechanisms are still under investigation.

Conclusion

This compound represents a targeted therapeutic approach to correct the maladaptive metabolic changes that occur in the failing heart. By inhibiting CPT-1 and inducing a shift from fatty acid to glucose metabolism, perhexiline improves cardiac energetics and function. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this metabolic modulator. As our understanding of the intricate interplay between cardiac metabolism and signaling pathways deepens, perhexiline and similar agents are poised to play an increasingly important role in the management of cardiovascular disease.

References

An In-depth Technical Guide to the Anti-Anginal Properties of Perhexiline Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline maleate, a piperidine derivative, has a long history as a potent anti-anginal agent, particularly in patients with refractory angina pectoris.[1][2] Despite its efficacy, its use has been historically limited by concerns over hepatotoxicity and neurotoxicity, which are now largely manageable through therapeutic drug monitoring.[3][4] This guide delves into the core anti-anginal properties of perhexiline, focusing on its unique metabolic mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining the experimental protocols employed in its evaluation. The primary mechanism of perhexiline involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in mitochondrial fatty acid oxidation.[5] This inhibition forces a metabolic shift in the myocardium from fatty acid utilization to the more oxygen-efficient glucose oxidation, thereby alleviating ischemia and improving cardiac function under stress. This document serves as a comprehensive resource for researchers and clinicians interested in the pharmacology and therapeutic application of perhexiline in the context of ischemic heart disease.

Mechanism of Action: A Metabolic Shift

The anti-anginal effect of perhexiline is primarily attributed to its ability to modulate cardiac energy metabolism. Under normal physiological conditions, the heart derives a significant portion of its energy from the beta-oxidation of long-chain fatty acids. During ischemia, however, fatty acid oxidation becomes less efficient and can lead to the accumulation of toxic lipid intermediates.

Perhexiline directly addresses this by inhibiting carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix for oxidation. By blocking this pathway, perhexiline compels the heart to utilize glucose as its primary energy source through glycolysis and subsequent pyruvate oxidation. This metabolic switch is advantageous in an ischemic setting because glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation, thus improving the mechanical efficiency of the heart.

To a lesser extent, perhexiline also inhibits CPT-2. This dual inhibition further suppresses fatty acid metabolism. The overall effect is an "oxygen-sparing" action that reduces myocardial oxygen demand and enhances cardiac performance during periods of reduced oxygen supply.

Signaling Pathway of Perhexiline's Metabolic Modulation

Quantitative Data from Clinical and Preclinical Studies

The efficacy of perhexiline in treating angina has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Clinical Efficacy of Perhexiline in Patients with Angina Pectoris

| Study Design | Number of Patients | Dosage | Key Outcomes | Reference |

| Randomized, Double-Blind, Placebo-Controlled, Crossover | 17 (refractory angina) | Adjusted to maintain plasma levels of 150-600 ng/mL | 63% of patients responded to perhexiline based on exercise testing criteria vs. 18% on placebo (p < 0.05). 65% reported subjective improvement on perhexiline, with none reporting improvement on placebo. | |

| Double-Blind, Placebo-Controlled | 20 (stable angina) | Not specified | Significant reduction in ST-segment depression at submaximum exercise. 8.1% increase in exercise tolerance and 8.3% increase in aerobic capacity at maximum exercise. | |

| Double-Blind, Crossover | 55 | Not specified | Reduced number of anginal attacks in 84% of patients. Reduced consumption of glyceryl trinitrate tablets in 64% of patients. | |

| Double-Blind, Crossover | 7 | Not specified | Significantly lower angina attack rates and glyceryl trinitrate consumption compared to placebo. | |

| Double-Blind, Crossover | 15 | 100 mg twice daily | 54.9% increase in exercise duration compared to pretreatment (p < 0.001) and 38.9% compared to placebo (p < 0.001). 29.7% increase in work performed compared to pretreatment (p < 0.001) and 26.3% compared to placebo (p < 0.001). |

Table 2: In Vitro Inhibition of Carnitine Palmitoyltransferase (CPT) by Perhexiline

| Enzyme Source | Enzyme Isoform | IC50 | Kinetic Inhibition Profile | Reference |

| Rat cardiac mitochondria | CPT-1 | 77 µM | Competitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine. | |

| Rat hepatic mitochondria | CPT-1 | 148 µM | Competitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine. | |

| Not specified | CPT-2 | 79 µM | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of perhexiline, based on available information.

In Vitro CPT-1 Inhibition Assay

-

Objective: To determine the inhibitory effect of perhexiline on CPT-1 activity.

-

Methodology Summary:

-

Mitochondrial Isolation: Mitochondria are isolated from rat heart and liver tissue through differential centrifugation.

-

Enzyme Activity Measurement: CPT-1 activity is assayed by measuring the rate of conversion of radiolabeled carnitine and palmitoyl-CoA to palmitoylcarnitine.

-

Inhibition Studies: this compound is added to the reaction mixture at varying concentrations to determine the concentration that produces half-maximal inhibition (IC50).

-

Kinetic Analysis: To determine the mechanism of inhibition, enzyme kinetics are studied by varying the concentrations of one substrate (e.g., palmitoyl-CoA) while keeping the other (carnitine) and the inhibitor at constant concentrations. Data are then analyzed using methods such as Dixon plots.

-

Clinical Trial Protocol for Refractory Angina

-

Objective: To evaluate the efficacy and safety of perhexiline in patients with angina refractory to conventional medical therapy.

-

Methodology Summary:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed.

-

Patient Population: Patients with documented coronary artery disease and stable, severe angina despite maximal tolerated doses of standard anti-anginal medications (e.g., nitrates, beta-blockers, calcium channel antagonists).

-

Intervention: Patients are randomized to receive either perhexiline or a matching placebo for a defined period (e.g., several weeks), followed by a washout period and then crossover to the other treatment arm. Perhexiline dosage is individually titrated to achieve a therapeutic plasma concentration (typically 150-600 ng/mL) to minimize toxicity.

-

Efficacy Endpoints:

-

Objective: Standardized exercise tolerance testing (e.g., bicycle ergometry) to measure time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.

-

Subjective: Patient diaries to record the frequency of anginal attacks and consumption of short-acting nitrates.

-

-

Safety Monitoring: Regular monitoring of plasma perhexiline concentrations, liver function tests, and neurological examinations to detect potential toxicity.

-

Experimental Workflow for a Perhexiline Clinical Trial

Safety and Therapeutic Monitoring

The clinical use of perhexiline requires careful patient management due to its narrow therapeutic index and the risk of hepatotoxicity and peripheral neuropathy at high plasma concentrations. These adverse effects are largely associated with poor drug metabolism due to genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme. Therefore, therapeutic drug monitoring of plasma perhexiline concentrations is mandatory to maintain levels within the safe and effective range of 150-600 ng/mL. With appropriate monitoring, the risk of toxicity can be significantly reduced, allowing for the safe long-term use of this effective anti-anginal agent.

Conclusion

This compound remains a valuable therapeutic option for patients with severe, refractory angina. Its unique metabolic mechanism of action, centered on the inhibition of CPT-1 and a subsequent shift to more oxygen-efficient glucose utilization in the myocardium, sets it apart from other anti-anginal agents. The quantitative data from numerous studies unequivocally support its efficacy in improving exercise tolerance and reducing anginal symptoms. While its use necessitates careful therapeutic drug monitoring to mitigate the risk of toxicity, a thorough understanding of its pharmacology and the implementation of appropriate clinical protocols can ensure its safe and effective application. Further research into the broader applications of metabolic modulators like perhexiline in other ischemic conditions and heart failure is warranted.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Efficacy and safety of this compound in refractory angina. A double-blind placebo-controlled clinical trial of a novel antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound treatment for severe angina pectoris--correlations with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

The Repurposed Cardioprotective Agent Perhexiline Maleate: A Preclinical Investigation into its Anti-Neoplastic Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Originally developed as a prophylactic anti-anginal agent, perhexiline maleate is garnering significant attention for its potential as a repurposed anti-cancer therapeutic.[1] Extensive preclinical research has demonstrated its ability to inhibit cancer cell growth, induce apoptosis, and overcome drug resistance across a variety of cancer types.[2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Introduction: From Angina to Oncology

This compound, prescribed as Pexsig or Pexid, was first introduced in the 1970s for the treatment of angina.[1] Its clinical use was later curtailed due to concerns about hepatotoxicity and neurotoxicity in a subset of patients, which was subsequently linked to polymorphic metabolism by the enzyme CYP2D6.[1] Despite this, it remains in use in some countries for refractory angina.[1] The primary mechanism of its anti-anginal effect is the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and -2 (CPT-2), enzymes crucial for mitochondrial fatty acid oxidation (FAO). This inhibition shifts the heart's metabolism towards more efficient glucose oxidation.

Cancer cells exhibit significant metabolic plasticity, often upregulating FAO to meet the high energy demands of proliferation, survival, and metastasis. This reliance on FAO makes the CPT system an attractive therapeutic target. The known inhibitory effect of perhexiline on CPT1/2 has thus provided a strong rationale for investigating its potential as an anti-cancer agent.

Mechanism of Action: Beyond CPT Inhibition

The anti-cancer activity of perhexiline is multifaceted, stemming from both CPT-dependent and independent mechanisms.

CPT-Dependent Pathway: Metabolic Disruption

The most well-characterized mechanism of perhexiline's anti-tumor effect is the inhibition of CPT1 and CPT2. These enzymes are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this pathway, perhexiline initiates a cascade of metabolic consequences detrimental to cancer cells:

-

Inhibition of Fatty Acid Oxidation (FAO): Perhexiline restricts the entry of free fatty acids into the mitochondrial matrix, thereby inhibiting FAO.

-

Reduced ATP Production: The inhibition of FAO limits the production of NADH and FADH2, co-enzymes necessary for the electron transport chain, leading to decreased oxidative phosphorylation and ATP generation.

-

AMPK Activation: A lower ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a key energy sensor.

-

mTORC1 Inhibition: Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

-

Induction of Autophagy: Perhexiline has been shown to induce autophagy in cancer cells, potentially as a consequence of mTORC1 inhibition.

-

Increased Reactive Oxygen Species (ROS): Decreased FAO and NADPH production can lead to a significant increase in ROS levels.

-

Apoptosis Induction: The accumulation of ROS can compromise mitochondrial membrane integrity, leading to the release of cytochrome c, activation of caspases (caspase-3 and -9), and ultimately, apoptosis.

CPT-Independent Mechanisms

Recent studies suggest that perhexiline's anti-neoplastic effects are not solely dependent on FAO inhibition.

-

FYN Kinase Inhibition: In glioblastoma models, perhexiline's anti-tumor activity was found to be independent of FAO inhibition but was instead mediated through the inhibition of the FYN kinase.

-

Cholesterol Synthesis Inhibition: In pancreatic cancer models with KRAS-G12D mutations, perhexiline was shown to inhibit the growth of cancerous organoids by inhibiting SREBP2, a protein involved in cholesterol synthesis. This counteracted the KRAS-G12D-driven increase in cholesterol production.

Preclinical Efficacy: In Vitro Studies

Perhexiline has demonstrated potent cytotoxic and growth-inhibitory effects across a wide range of cancer cell lines. The data below summarizes key findings from various preclinical studies.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 (µM) | Key Findings & Observed Effects | Citation(s) |

| Colorectal Cancer (CRC) | HT-29, various CRC lines | ~4 | Reduced cell viability, induced apoptosis via caspase 3/7 activation, disrupted organoid structures. | |

| Gastrointestinal Cancer | Not specified | 10 | Induced apoptosis, decreased FAO and NADPH, increased ROS, loss of mitochondrial membrane integrity, cytochrome c release, caspase-3/9 activation. Normal epithelial cells were resistant up to 20 µmol/L. | |

| Glioblastoma | PN19, MES 83 | 1.5 - 5 | Induced cell death, apoptosis, and oxidative stress. Anti-tumor activity was FYN-mediated and distinct from FAO inhibition. | |

| Chronic Lymphocytic Leukemia (CLL) | Patient-derived CLL cells | 5 | Selectively induced massive apoptosis in CLL cells, which have high CPT expression, compared to normal lymphocytes. | |

| Hepatocellular Carcinoma (HCC) | HepG2 | 5 - 25 | Reduced cell viability, decreased cellular ATP, activated caspase 3/7, induced mitochondrial dysfunction. | |

| Prostate Cancer | LNCaP | Not specified | Promoted intracellular lipid accumulation, inhibited proliferation, induced incomplete autophagy and apoptosis. | |

| Breast Cancer | MCF-7 | Not specified | Induced autophagy and inhibited mTOR signaling. | |

| Pancreatic Cancer | KRAS-mutated organoids | Not specified | Halted growth and destroyed some cancerous organoids with no effect on healthy organoids. Inhibited cholesterol synthesis via SREBP2. |

Experimental Protocols: Methodologies for In Vitro Assessment

The evaluation of perhexiline's anti-cancer effects relies on a suite of standardized in vitro assays. The workflows for two key experimental protocols are detailed below.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and survival.

Protocol Details:

-

Cell Seeding: Cancer cells are seeded at an appropriate density in 96-well plates.

-

Treatment: After allowing cells to adhere, they are treated with a range of this compound concentrations. A vehicle control (e.g., ethanol) is included.

-

Incubation: Cells are incubated for a defined period (e.g., 48, 72, or 144 hours).

-

Reagent Addition: A metabolic indicator dye like MTT or AlamarBlue is added. Viable cells with active metabolism convert the dye into a colored or fluorescent product.

-

Measurement: The signal is quantified using a plate reader.

-

Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key outcome of effective anti-cancer therapy. It is commonly measured by flow cytometry using Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).

Protocol Details:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS. 7-AAD is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).

-

Procedure: Following treatment, cells are harvested and stained with Annexin V and 7-AAD.

-

Analysis: Flow cytometry distinguishes between four populations:

-

Viable cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Necrotic cells: Annexin V-negative and 7-AAD-positive.

-

Preclinical Efficacy: In Vivo Studies

The anti-tumor potential of perhexiline has been validated in several in vivo mouse models, demonstrating its translation from cell culture to a living system.

Table 2: Summary of In Vivo Efficacy of this compound

| Cancer Type | Mouse Model | Dosing Regimen | Key Outcomes | Citation(s) |

| Glioblastoma | Flank and orthotopic xenograft models | 80 mg/kg, oral gavage, for 3 days | Demonstrated ability to cross the blood-brain barrier and showed anti-tumor activity. | |

| Hepatocellular Carcinoma (HCC) | Liver-specific inducible MYC transgenic mice on MCD diet | Not specified | Inhibited HCC tumor formation by decreasing apoptosis of intrahepatic CD4+ T cells. | |

| Ovarian Cancer | Epithelial ovarian cancer (EOC) cell line xenograft | Not specified (in combination with cisplatin) | Markedly reduced tumor growth, particularly in xenografts with NKX2-8 gene deletion. | |

| Pancreatic Cancer | Mice transplanted with human-derived cancerous organoids | Not specified | Inhibited the growth of the cancerous cells. |

Conclusion and Future Directions

The body of preclinical evidence strongly supports the repurposing of this compound as an anti-cancer agent. Its ability to disrupt cancer cell metabolism through both CPT-dependent and independent pathways makes it a compelling candidate for further development. It has shown efficacy as a monotherapy and in combination with traditional chemotherapeutics in a variety of cancer models.

However, several considerations remain:

-

Toxicity: The known hepatotoxicity and neurotoxicity associated with perhexiline necessitates careful patient selection and therapeutic drug monitoring, likely targeting patients who are not "poor metabolizers" of CYP2D6.

-

Therapeutic Window: Studies have shown that perhexiline can be more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window. For instance, gastrointestinal cancer cells were sensitive to 10 µmol/L perhexiline, while normal epithelial cells were resistant up to 20 µmol/L.

-

Combination Therapies: Perhexiline's mechanism of action suggests significant potential for synergy with other anti-cancer drugs, including conventional chemotherapy and other metabolic inhibitors.

-

Next-Generation Analogs: The development of new perhexiline analogs could aim to retain the anti-cancer efficacy while minimizing the off-target toxicities, potentially creating a safer and more effective therapeutic.

References

Understanding the chemical and physical properties of Perhexiline Maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of Perhexiline Maleate. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further study and application.

Chemical and Physical Properties

This compound is an antianginal agent that functions as a metabolic modulator.[1] The following tables summarize its key chemical and physical characteristics.

General and Structural Information

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,2-dicyclohexylethyl)piperidine; (2Z)-but-2-enedioic acid | |

| Synonyms | Pexid, Pexsig | |

| CAS Number | 6724-53-4 | [2] |

| Molecular Formula | C₁₉H₃₅N · C₄H₄O₄ | |

| Molecular Weight | 393.56 g/mol | |

| Chemical Structure | (Image of the chemical structure of this compound) | |

| Appearance | White to tan powder |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 181-183°C | |

| pKa (Strongest Basic) | 10.58 | |

| LogP | 5.53 | |

| UV/Vis Absorbance (λmax) | 210 nm |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Insoluble | |

| DMSO | ≥5 mg/mL | |

| Ethanol | 10 mg/mL | |

| Dimethylformamide (DMF) | 25 mg/mL | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of a pharmaceutical compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-4 mm. The sample should be tightly packed.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of melting. The melting range is reported as these two temperatures.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration apparatus, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a conical flask.

-

Equilibration: The flask is sealed and placed in a temperature-controlled orbital shaker. The mixture is agitated until equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered to remove any remaining solid particles.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.

Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

Procedure:

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong acid or base is added in small increments from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2). These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1 and CPT-2, perhexiline effectively shifts the myocardial energy metabolism from fatty acid oxidation towards glucose oxidation. This metabolic switch is more oxygen-efficient, leading to an increase in ATP production for the same amount of oxygen consumed, which is beneficial in ischemic conditions.

Additionally, perhexiline has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.

Perhexiline's Effect on Myocardial Metabolism

Caption: Perhexiline's inhibition of CPT-1/2 shifts metabolism to glucose oxidation.

Perhexiline's Inhibition of mTORC1 Signaling

Caption: Perhexiline inhibits the mTORC1 signaling pathway, affecting cell growth and autophagy.

References

A Technical Guide to Perhexiline Maleate: Shifting Myocardial Substrate Utilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline maleate is a pioneering metabolic modulator that has re-emerged as a significant therapeutic agent for cardiovascular conditions such as refractory angina and chronic heart failure.[1][2] Its primary mechanism of action involves a strategic shift in the heart's energy metabolism, moving from the oxidation of long-chain fatty acids to the more oxygen-efficient pathway of glucose and lactate oxidation.[1][2] This is achieved through the inhibition of carnitine palmitoyltransferase (CPT), a critical enzyme for fatty acid transport into the mitochondria.[3] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and quantitative effects of perhexiline on cardiac substrate utilization, supported by experimental data and protocols.

The Heart's Energy Dilemma: Fatty Acids vs. Carbohydrates

Under normal physiological conditions, the heart derives the majority of its energy (60-90%) from the β-oxidation of long-chain fatty acids. While energy-dense, this process is oxygen-intensive. In contrast, the oxidation of carbohydrates (glucose and lactate) produces more ATP for each molecule of oxygen consumed. During ischemic events, when oxygen supply is limited, the heart's reliance on fatty acids can become detrimental, leading to inefficient ATP production, accumulation of toxic lipid intermediates, and impaired cardiac function.

Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase (CPT)

Perhexiline's therapeutic effect stems from its ability to directly inhibit the CPT enzyme system, which is essential for transporting long-chain fatty acids across the mitochondrial membrane for β-oxidation.

-

CPT-1: Located on the outer mitochondrial membrane, CPT-1 is the rate-limiting enzyme for fatty acid oxidation. Perhexiline acts as a potent, competitive inhibitor of CPT-1 with respect to palmitoyl-CoA.

-

CPT-2: Situated on the inner mitochondrial membrane, CPT-2 is also inhibited by perhexiline, though to a lesser extent than CPT-1.

By blocking CPT-1 and CPT-2, perhexiline effectively reduces the entry of long-chain fatty acids into the mitochondrial matrix. This forces a metabolic reprogramming within the cardiomyocytes, leading to a compensatory increase in the uptake and oxidation of carbohydrates like glucose and lactate. This "oxygen-sparing" effect improves the efficiency of myocardial oxygen utilization, which is particularly beneficial in ischemic conditions.

Quantitative Data on Metabolic Modulation

The inhibitory effects of perhexiline on CPT and its subsequent impact on cardiac function have been quantified in numerous studies.

Table 1: In Vitro Inhibition of Carnitine Palmitoyltransferase (CPT)

| Enzyme Target | Tissue Source | IC50 Value (μM) | Reference |

| CPT-1 | Rat Cardiac Mitochondria | 77 | |

| CPT-1 | Rat Hepatic Mitochondria | 148 | |

| CPT-2 | Rat Cardiac Mitochondria | 79 |

IC50: The half maximal inhibitory concentration.

Table 2: Clinical Efficacy of Perhexiline in Patients with Cardiovascular Disease

| Study Population | Key Outcomes with Perhexiline | Quantitative Improvement | Reference |

| Chronic Heart Failure (CHF) | Peak Exercise Oxygen Consumption (V̇O2max) | 16.1 to 18.8 mL·kg⁻¹·min⁻¹ (P<0.001) | |

| Chronic Heart Failure (CHF) | Left Ventricular Ejection Fraction (LVEF) | 24% to 34% (P<0.001) | |

| Chronic Heart Failure (CHF) | Regional Myocardial Function (Resting) | ↑ 15% | |

| Chronic Heart Failure (CHF) | Regional Myocardial Function (Dobutamine Stress) | ↑ 24% | |

| Refractory Angina | Bicycle Ergometer Performance | 63% of patients improved (vs. 18% placebo) | |

| Angina Pectoris | Exercise Duration | ↑ 54.9% (vs. pretreatment, P<0.001) | |

| Angina Pectoris | Work Performed | ↑ 29.7% (vs. pretreatment, P<0.001) |

Detailed Experimental Protocols

The metabolic shift induced by perhexiline has been elucidated through various sophisticated experimental techniques.

Measurement of CPT-1 Activity in Isolated Mitochondria

This protocol is adapted from studies investigating the direct inhibitory effects of perhexiline on CPT-1.

-

Mitochondrial Isolation: Hearts from male Sprague-Dawley rats are excised and homogenized. Mitochondria are isolated through differential centrifugation.

-

CPT-1 Assay: The activity of CPT-1 is measured radiometrically by quantifying the formation of [³H]palmitoylcarnitine from L-[³H]carnitine and palmitoyl-CoA.

-

Inhibition Study: Isolated mitochondria are pre-incubated with varying concentrations of this compound.

-

Kinetic Analysis: The reaction is initiated by adding L-[³H]carnitine. The rate of [³H]palmitoylcarnitine formation is measured to determine the level of inhibition and calculate IC50 values. Kinetic parameters (competitive vs. non-competitive inhibition) are determined using Dixon plots.

[¹³C] NMR Isotopomer Analysis in Perfused Hearts

This method provides direct evidence of substrate selection and metabolic flux in an intact organ.

-

Heart Perfusion: A rat heart is isolated and perfused in a Langendorff or working heart mode with a Krebs-Henseleit buffer.

-

Substrate Mixture: The perfusion buffer contains a mixture of substrates at physiological concentrations, including glucose, lactate, long-chain fatty acids, and acetoacetate. One or more substrates are labeled with a stable isotope, typically ¹³C (e.g., [3-¹³C]lactate).

-

Perhexiline Treatment: A parallel group of hearts is perfused with the same substrate mixture containing perhexiline.

-

NMR Spectroscopy: At the end of the perfusion, the heart tissue is freeze-clamped and extracted. ¹³C NMR spectroscopy is performed on the tissue extract.

-

Isotopomer Analysis: The pattern of ¹³C labeling in metabolites like glutamate reveals the relative contribution of the labeled substrate (e.g., lactate) to the acetyl-CoA pool feeding the TCA cycle. An increase in the ¹³C enrichment of glutamate in perhexiline-treated hearts demonstrates a shift towards the oxidation of that labeled substrate.

In Vivo Assessment with Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)

This non-invasive technique allows for the real-time measurement of metabolic fluxes in vivo.

-

Hyperpolarization: A ¹³C-labeled substrate, such as [1-¹³C]pyruvate or [1-¹³C]butyrate, is hyperpolarized to dramatically increase its MR signal.

-

Animal Model: An anesthetized rat is placed within an MRI scanner.

-

Substrate Infusion: The hyperpolarized substrate is rapidly injected via a tail vein catheter.

-

Real-Time MRS: ¹³C MR spectra are acquired dynamically from the heart. The conversion of the injected substrate into downstream metabolites (e.g., [¹³C]bicarbonate, [¹³C]lactate, [¹³C]alanine, [1-¹³C]acetylcarnitine) is observed in real time.

-

Data Analysis: The ratio of metabolite signals (e.g., [¹³C]bicarbonate to [1-¹³C]pyruvate) provides an index of pyruvate dehydrogenase (PDH) flux, reflecting carbohydrate oxidation. By co-injecting different substrates (e.g., pyruvate and butyrate), the competition for acetyl-CoA production can be assessed, revealing substrate preference.

Conclusion

This compound operates as a potent modulator of cardiac energy metabolism. By inhibiting carnitine palmitoyltransferase, it orchestrates a decisive shift from fatty acid to carbohydrate utilization. This oxygen-sparing mechanism enhances myocardial efficiency, providing a clear rationale for its efficacy in treating ischemic heart conditions like angina pectoris and improving function in chronic heart failure. The experimental protocols detailed herein, from in vitro enzyme assays to advanced in vivo imaging, have been crucial in substantiating this mechanism. For drug development professionals, perhexiline serves as a key prototype for metabolic modulators, though its narrow therapeutic window and pharmacokinetic variability, which necessitate therapeutic drug monitoring, remain critical considerations in its clinical application.

References

An In-depth Technical Guide to the Off-Target Effects of Perhexiline Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline, a piperidine derivative, is an anti-anginal agent that modulates cardiac metabolism by inhibiting carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. This inhibition shifts the heart's energy reliance from fatty acid oxidation to the more oxygen-efficient glucose metabolism. Despite its efficacy, the clinical use of perhexiline has been limited by a narrow therapeutic index and the occurrence of significant off-target effects, primarily hepatotoxicity, peripheral neuropathy, and drug-induced phospholipidosis. These adverse effects are often linked to high plasma concentrations, particularly in individuals with genetic polymorphisms leading to poor metabolism by the cytochrome P450 enzyme CYP2D6.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying these off-target effects, compiles available quantitative data, outlines experimental protocols for their assessment, and visualizes the key signaling pathways involved.

Introduction

Perhexiline maleate, chemically known as 2-(2,2-dicyclohexylethyl)piperidine maleate, was developed in the 1970s as a prophylactic treatment for angina pectoris.[1][2] Its primary mechanism of action involves the inhibition of CPT-1, the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids. This leads to a metabolic switch in the myocardium from fatty acid oxidation to glycolysis, resulting in increased ATP production per unit of oxygen consumed and thus improving myocardial efficiency.[1] However, the therapeutic window for perhexiline is narrow, and its use has been associated with severe adverse reactions, which has restricted its clinical application. Understanding the off-target pharmacology of perhexiline is crucial for safer therapeutic strategies and for the development of new drugs with improved safety profiles.

Primary (On-Target) and Key Off-Target Activities

While the primary therapeutic effect of perhexiline is mediated through the inhibition of CPT enzymes, its toxicity is largely attributed to its off-target activities.

Quantitative Data on Perhexiline's Molecular Targets

| Target Class | Specific Target | Species | Assay Type | IC50 / Ki | Reference |

| Enzyme | Carnitine Palmitoyltransferase-1 (CPT-1) | Rat | Enzyme Activity Assay | 77 µM (heart), 148 µM (liver) | --INVALID-LINK-- |

| Enzyme | Carnitine Palmitoyltransferase-2 (CPT-2) | Rat | Enzyme Activity Assay | Inhibition noted, but IC50 less potent than for CPT-1 | --INVALID-LINK-- |

| Ion Channel | hCav1.2 (L-type calcium channel) | Human | Patch-clamp | IC50 within therapeutic range (150-600 ng/mL) | --INVALID-LINK-- |

| Ion Channel | hERG (KCNH2) | Human | Patch-clamp | IC50 within therapeutic range (150-600 ng/mL) | --INVALID-LINK-- |

| Ion Channel | Late hNav1.5 (Late sodium current) | Human | Patch-clamp | IC50 within therapeutic range (150-600 ng/mL) | --INVALID-LINK-- |

Molecular Mechanisms of Off-Target Effects

Drug-Induced Phospholipidosis

Perhexiline is a cationic amphiphilic drug (CAD), a class of compounds known to induce phospholipidosis. This lysosomal storage disorder is characterized by the excessive accumulation of phospholipids within lysosomes, leading to the formation of multilamellar bodies.

-

Mechanism: As a CAD, perhexiline possesses a hydrophobic ring structure and a hydrophilic side chain with a protonatable amine group. In the acidic environment of the lysosome (pH 4.5-5.0), the amine group becomes protonated, trapping the drug within the organelle. The accumulated perhexiline is thought to inhibit the activity of lysosomal phospholipases, enzymes responsible for the degradation of phospholipids. This inhibition may occur through direct binding to the enzymes or by altering the charge of the lysosomal membrane, which is crucial for phospholipase function. The resulting accumulation of undigested phospholipids leads to the formation of the characteristic lamellar inclusion bodies.

Figure 1: Mechanism of Perhexiline-Induced Phospholipidosis.

Hepatotoxicity

Perhexiline-induced liver injury can range from elevated liver enzymes to severe, and in rare cases fatal, hepatitis and cirrhosis. The mechanism is multifactorial and not fully elucidated, but evidence points towards the involvement of endoplasmic reticulum (ER) stress and the activation of stress-activated protein kinases.

-

Mechanism: High concentrations of perhexiline can induce ER stress, likely due to the disruption of cellular homeostasis. ER stress triggers the unfolded protein response (UPR), a signaling cascade aimed at restoring ER function. However, prolonged or severe ER stress can lead to the activation of pro-apoptotic pathways. One such pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK). Activated p38 can phosphorylate downstream targets that promote apoptosis, contributing to hepatocyte cell death.

Figure 2: Signaling Pathway of Perhexiline-Induced Hepatotoxicity.

Peripheral Neuropathy

A significant dose-limiting toxicity of perhexiline is peripheral neuropathy, which can be both sensory and motor. The underlying mechanisms are complex and likely involve multiple factors.

-

Mechanism: The neurotoxic effects of perhexiline are thought to be related to mitochondrial dysfunction and oxidative stress. By inhibiting CPT-1, perhexiline alters cellular metabolism, which may be detrimental to neurons that have high energy demands. This can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), causing oxidative stress. Furthermore, the phospholipidosis induced by perhexiline can also affect Schwann cells, leading to demyelination and further contributing to nerve damage. Alterations in ion channel function have also been implicated in drug-induced peripheral neuropathy.

Figure 3: Mechanisms of Perhexiline-Induced Peripheral Neuropathy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the off-target effects of perhexiline.

In Vitro Drug-Induced Phospholipidosis Assay

This protocol describes a high-content screening assay to quantify drug-induced phospholipidosis using a fluorescent phospholipid probe.

-

Principle: Cationic amphiphilic drugs like perhexiline cause the accumulation of phospholipids in lysosomes. This can be visualized and quantified by incubating cells with a fluorescently labeled phospholipid, such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) or a commercially available dye like LipidTOX™ Red, followed by high-content imaging.

-

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium (e.g., MEM with 10% FBS)

-

96-well or 384-well clear-bottom imaging plates

-

This compound

-

Positive control (e.g., Amiodarone)

-

Negative control (e.g., vehicle, DMSO)

-

Fluorescent phospholipid probe (e.g., NBD-PE or LipidTOX™ Red)

-

Hoechst 33342 nuclear stain

-

Paraformaldehyde (PFA) for fixation

-

Phosphate-buffered saline (PBS)

-

High-content imaging system

-

-

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well imaging plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound, amiodarone, and the vehicle control in cell culture medium.

-

Staining and Incubation: Add the fluorescent phospholipid probe to the culture medium containing the test compounds at the manufacturer's recommended concentration.

-

Remove the old medium from the cells and add the medium containing the compounds and the fluorescent probe.

-

Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

-

Fixation and Nuclear Staining: After incubation, carefully aspirate the medium.

-

Wash the cells once with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei with Hoechst 33342 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-